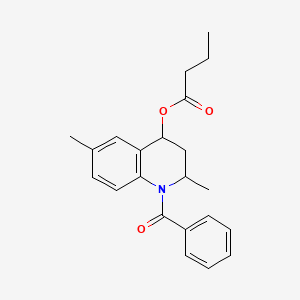![molecular formula C19H18ClNO2 B5204759 8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
8-[4-(3-chlorophenoxy)butoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(3-chlorophenoxy)butoxy]quinoline, also known as VU661013, is a novel small molecule that has shown promise in scientific research. It is a quinoline-based compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 8-[4-(3-chlorophenoxy)butoxy]quinoline involves its interaction with the mGluR4 receptor. It has been shown to act as a positive allosteric modulator, which means that it enhances the receptor's response to its natural ligand, glutamate. This modulation may lead to increased neurotransmitter release and synaptic plasticity, which may have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[4-(3-chlorophenoxy)butoxy]quinoline have been studied in various in vitro and in vivo models. It has been shown to increase the activity of mGluR4 in a dose-dependent manner, leading to increased neurotransmitter release and synaptic plasticity. Additionally, it has been shown to have neuroprotective effects in models of Parkinson's disease and to reduce drug-seeking behavior in models of addiction.
Advantages and Limitations for Lab Experiments
The advantages of using 8-[4-(3-chlorophenoxy)butoxy]quinoline in laboratory experiments include its specificity for the mGluR4 receptor, its ability to modulate receptor activity in a dose-dependent manner, and its potential as a tool compound for studying mGluR4 function. However, there are also limitations to using this compound, including its limited solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Future Directions
There are several future directions for research involving 8-[4-(3-chlorophenoxy)butoxy]quinoline. One direction is to further explore its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to develop more potent and selective compounds targeting the mGluR4 receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in laboratory experiments.
Conclusion:
In conclusion, 8-[4-(3-chlorophenoxy)butoxy]quinoline is a novel small molecule that has shown promise in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. While there are limitations to using this compound, there are also many potential future directions for research involving 8-[4-(3-chlorophenoxy)butoxy]quinoline.
Synthesis Methods
The synthesis of 8-[4-(3-chlorophenoxy)butoxy]quinoline has been achieved using various methods. One method involves the condensation of 2-chloro-3-formylquinoline with 4-(3-chlorophenoxy)butan-1-ol in the presence of a base. Another method involves the coupling of 3-chlorophenoxybutyl lithium with 2-chloroquinoline-3-carbaldehyde in the presence of a catalyst. The synthesis method used may affect the purity, yield, and properties of the final product.
Scientific Research Applications
8-[4-(3-chlorophenoxy)butoxy]quinoline has been studied for its potential applications in scientific research. It has been shown to modulate the activity of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in regulating neurotransmitter release and synaptic plasticity. This modulation may have implications for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Additionally, 8-[4-(3-chlorophenoxy)butoxy]quinoline has been studied for its potential as a tool compound for studying mGluR4 function and for developing new drugs targeting this receptor.
properties
IUPAC Name |
8-[4-(3-chlorophenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c20-16-8-4-9-17(14-16)22-12-1-2-13-23-18-10-3-6-15-7-5-11-21-19(15)18/h3-11,14H,1-2,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDQMZSXBLHKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0088884.P001 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]amine](/img/structure/B5204676.png)
![N,N'-bis[2-(4-pyridinyl)ethyl]ethanediamide](/img/structure/B5204690.png)
![2-(4-methylphenoxy)-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5204699.png)


![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5204723.png)

![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)
![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)